N-[2-(benzenesulfonyl)ethyl]-N-ethylaniline
Description
N-[2-(benzenesulfonyl)ethyl]-N-ethylaniline is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound features a benzenesulfonyl group attached to an ethyl chain, which is further connected to an aniline moiety. The presence of the sulfonyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)ethyl]-N-ethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-2-17(15-9-5-3-6-10-15)13-14-20(18,19)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEESERFENOAJAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfonyl)ethyl]-N-ethylaniline typically involves the reaction of benzenesulfonyl chloride with N-ethylethanolamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Reaction of benzenesulfonyl chloride with N-ethylethanolamine:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzenesulfonyl)ethyl]-N-ethylaniline undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Hydrogen peroxide, peracids
Conditions: Mild to moderate temperatures
Products: Sulfone derivatives
-
Reduction
Reagents: Hydrogen gas, palladium on carbon (Pd/C)
Conditions: Elevated temperatures and pressures
Products: Amines
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Substitution
Reagents: Halogens, nitrating agents
Conditions: Varies depending on the substituent
Products: Substituted aromatic compounds
Scientific Research Applications
N-[2-(benzenesulfonyl)ethyl]-N-ethylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(benzenesulfonyl)ethyl]-N-ethylaniline involves its interaction with specific molecular targets. For instance, as an inhibitor of carbonic anhydrase IX, it binds to the active site of the enzyme, preventing its normal function. This inhibition disrupts the pH regulation in cancer cells, leading to cell death. The compound’s ability to form stable complexes with metal ions also contributes to its antimicrobial activity by interfering with essential bacterial enzymes .
Comparison with Similar Compounds
N-[2-(benzenesulfonyl)ethyl]-N-ethylaniline can be compared with other sulfonamide derivatives such as:
N-(benzenesulfonyl)aniline: Lacks the ethyl chain, resulting in different reactivity and applications.
N-(2-chlorobenzenesulfonyl)aniline: Contains a chlorine substituent, which alters its chemical properties and biological activity.
N-(4-methylbenzenesulfonyl)aniline: The presence of a methyl group affects its solubility and reactivity.
The unique structure of this compound, with its ethyl chain and aniline moiety, provides distinct advantages in terms of reactivity and application potential, making it a valuable compound in various fields of research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
